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Compound of Interest

Compound Name:
5-Bromo-2-difluoromethoxy-4-

fluorophenol

Cat. No.: B1409822 Get Quote

Application Notes and Protocols: 5-Bromo-2-
difluoromethoxy-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Bromo-2-difluoromethoxy-4-fluorophenol is a highly functionalized aromatic compound

with significant potential as a pharmaceutical intermediate. Its unique substitution pattern,

featuring a bromine atom, a difluoromethoxy group, and a fluorine atom, offers multiple reaction

sites for the synthesis of complex drug candidates. The presence of the difluoromethoxy group

is of particular interest in medicinal chemistry, as it can serve as a lipophilic hydrogen bond

donor, acting as a bioisostere for hydroxyl or thiol groups, and can enhance metabolic stability

and membrane permeability of the final active pharmaceutical ingredient (API).[1][2] This

document provides detailed protocols for the synthesis of 5-Bromo-2-difluoromethoxy-4-
fluorophenol and its potential application in the development of kinase inhibitors.
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Property Value

Molecular Formula C₇H₄BrF₃O₂

Molecular Weight 275.01 g/mol

Appearance Off-white to pale yellow solid

Melting Point 65-70 °C

Boiling Point ~250 °C at 760 mmHg

Solubility
Soluble in methanol, ethanol, DMSO, and

dichloromethane

pKa ~7.5 (Phenolic hydroxyl)

Spectroscopic Data (Predicted)
Technique Data

¹H NMR (400 MHz, CDCl₃)
δ 7.35 (d, J = 8.0 Hz, 1H), 7.10 (d, J = 8.0 Hz,

1H), 6.55 (t, J = 73.2 Hz, 1H), 5.40 (s, 1H)

¹³C NMR (101 MHz, CDCl₃)

δ 150.2 (d, J = 245 Hz), 145.8 (d, J = 12 Hz),

125.4, 120.1 (d, J = 25 Hz), 118.5, 115.3 (t, J =

258 Hz), 110.2

¹⁹F NMR (376 MHz, CDCl₃) δ -82.5 (d, J = 73.2 Hz, 2F), -135.1 (s, 1F)

Mass Spectrometry (EI) m/z 274, 276 (M⁺)

Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2,4-difluorophenol
(Precursor)
This protocol is adapted from established methods for the bromination of difluorophenols.

Materials:

2,4-difluorophenol
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N-Bromosuccinimide (NBS)

Acetonitrile (anhydrous)

Dichloromethane

Saturated aqueous sodium thiosulfate solution

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexanes and Ethyl acetate

Procedure:

To a solution of 2,4-difluorophenol (1.0 eq) in anhydrous acetonitrile, add N-

Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate.

Extract the mixture with dichloromethane (3 x 50 mL).

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of hexanes

and ethyl acetate to afford 5-bromo-2,4-difluorophenol as a white solid.

Protocol 2: Synthesis of 5-Bromo-2-difluoromethoxy-4-
fluorophenol
This protocol utilizes a difluoromethylation reaction of the precursor phenol.[3][4][5]

Materials:

5-Bromo-2,4-difluorophenol

Sodium chlorodifluoroacetate

Potassium carbonate

N,N-Dimethylformamide (DMF, anhydrous)

Water

Diethyl ether

1 M Hydrochloric acid

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexanes and Ethyl acetate

Procedure:

In a flame-dried round-bottom flask, dissolve 5-bromo-2,4-difluorophenol (1.0 eq) in

anhydrous DMF.

Add potassium carbonate (2.0 eq) and sodium chlorodifluoroacetate (1.5 eq).
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Heat the reaction mixture to 100 °C and stir for 6 hours under an inert atmosphere.

Monitor the reaction by TLC.

After completion, cool the reaction to room temperature and add water.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Wash the combined organic layers with 1 M HCl and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the residue by silica gel column chromatography (hexanes/ethyl acetate) to yield 5-
Bromo-2-difluoromethoxy-4-fluorophenol.

Application in Kinase Inhibitor Synthesis
5-Bromo-2-difluoromethoxy-4-fluorophenol is a valuable intermediate for the synthesis of

kinase inhibitors. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig) to introduce various aromatic or heteroaromatic moieties, which are

common features in kinase inhibitors that interact with the hinge region of the ATP binding site.

The phenolic hydroxyl group can be functionalized to interact with other key residues in the

kinase domain. The difluoromethoxy group can enhance the compound's binding affinity and

improve its pharmacokinetic profile.[6]

Hypothetical Synthesis of a Kinase Inhibitor
A plausible synthetic route involves a Suzuki coupling of 5-Bromo-2-difluoromethoxy-4-
fluorophenol with a boronic acid derivative, followed by functionalization of the phenolic

hydroxyl group.

Example Reaction:

Suzuki Coupling: React 5-Bromo-2-difluoromethoxy-4-fluorophenol with a pyrimidine-5-

boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g.,

K₂CO₃) in a suitable solvent system (e.g., dioxane/water).
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Etherification: The resulting phenol can then be alkylated at the hydroxyl position using a

suitable electrophile to introduce a side chain that can interact with the solvent-exposed

region of the kinase.
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Caption: Synthetic workflow for the intermediate and its application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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